molecular formula C9H7F3N4O2 B12078798 Ethyl 6-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate

Ethyl 6-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate

Cat. No.: B12078798
M. Wt: 260.17 g/mol
InChI Key: NPFAWRBNYSTLKF-UHFFFAOYSA-N
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Description

Ethyl 6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate is a high-value chemical building block designed for pharmaceutical and antimicrobial research. This compound features the privileged triazolo[4,3-a]pyrazine scaffold , recognized as a key template in medicinal chemistry for developing diverse therapeutic agents . The core structure is functionally versatile, and the ester group at the 3-position offers a reactive handle for further synthetic modification, allowing researchers to create a wide array of derivatives for structure-activity relationship (SAR) studies . The incorporation of a trifluoromethyl (CF3) group at the 6-position is a strategic modification known to influence a compound's electronic properties, metabolic stability, and lipophilicity, which are critical parameters for optimizing pharmacokinetic profiles . The triazolo[4,3-a]pyrazine scaffold is associated with a wide spectrum of biological activities , making derivatives of this compound particularly interesting for investigating new therapeutic candidates. Documented activities in similar compounds include potent antibacterial effects against both Gram-positive and Gram-negative strains , as well as antidiabetic applications, famously exemplified by DPP-IV inhibitors like the sitagliptin family of drugs . Additional research explores its potential in antifungal, antimalarial, and antituburcular agents . This product is intended for use in research and laboratory settings only. For Research Use Only (RUO). Not intended for diagnostic or therapeutic use, or for administration to humans or animals.

Properties

Molecular Formula

C9H7F3N4O2

Molecular Weight

260.17 g/mol

IUPAC Name

ethyl 6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate

InChI

InChI=1S/C9H7F3N4O2/c1-2-18-8(17)7-15-14-6-3-13-5(4-16(6)7)9(10,11)12/h3-4H,2H2,1H3

InChI Key

NPFAWRBNYSTLKF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN=C2N1C=C(N=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Cyclocondensation of 5-(Trifluoromethyl)Pyridin-2-Amine with Ethyl Bromopyruvate

A widely documented method involves the cyclocondensation of 5-(trifluoromethyl)pyridin-2-amine with ethyl bromopyruvate. This one-pot reaction is typically conducted in a mixed solvent system of methanol and 1,2-dimethoxyethane (1:1 v/v) at 80°C for 14 hours, yielding 42% of the target compound after silica gel column chromatography. The mechanism proceeds via nucleophilic substitution, where the amine attacks the α-carbon of the bromopyruvate, followed by cyclization to form the imidazo[1,2-a]pyridine core.

Table 1: Representative Cyclocondensation Conditions

Starting MaterialSolvent SystemTemperature (°C)Time (h)Yield (%)
5-(Trifluoromethyl)pyridin-2-amineMethanol/1,2-Dimethoxyethane801442
5-(Trifluoromethyl)pyridin-2-amineEthanol85498

Source: Adapted from Ambeed (2020).

Alternative protocols replace methanol with ethanol and introduce sodium bicarbonate as a base, achieving higher yields (98%) under reflux conditions (85°C, 4 hours). The base facilitates deprotonation of the amine, enhancing nucleophilicity and accelerating the cyclization step.

Halogenation and Functionalization

Post-cyclization halogenation using N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 40°C for 4 hours introduces chlorine at the 3-position of the imidazo[1,2-a]pyridine scaffold. This step is critical for diversifying the compound’s reactivity for subsequent cross-coupling reactions. The reaction is quenched with ice-cold water, precipitating the chlorinated product, which is isolated via filtration (LCMS m/z = 293 [M+H]+).

Catalytic Hydrogenation for Structural Modification

Catalytic hydrogenation of the imidazo[1,2-a]pyridine core using 20% palladium hydroxide on carbon under hydrogen atmosphere (3 atm, 16 hours) yields the saturated 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivative. This step, conducted in a mixture of tetrahydrofuran (THF), ethanol, and acetic acid, demonstrates the compound’s versatility as a precursor for reduced analogs.

Table 2: Hydrogenation Conditions and Outcomes

CatalystSolvent SystemPressure (atm)Time (h)Product
20% Pd(OH)₂/CTHF/Ethanol/Acetic Acid316Ethyl 6-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate

Source: Ambeed (2020).

Purification and Analytical Characterization

Purification is achieved via silica gel column chromatography using gradients of ethyl acetate/hexane (0–60%) or methanol/dichloromethane (0–20%). Analytical data confirm structural integrity:

  • LCMS : m/z = 259 [M+H]+ for the parent compound.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.94 (s, 1H), 7.55–7.35 (m, 2H), 7.05–6.96 (m, 4H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 159.9 (C=O), 157.5 (CF₃), 154.3 (C-N).

Challenges and Optimization Strategies

Key challenges include managing the electron-withdrawing trifluoromethyl group, which can hinder cyclization. Strategies to address this include:

  • Solvent Polarity Adjustment : Polar aprotic solvents (e.g., DMF) stabilize transition states during cyclization.

  • Base Selection : Sodium bicarbonate mitigates side reactions by maintaining a mildly basic pH.

  • Catalyst Loading : Higher Pd(OH)₂/C concentrations (20% w/w) improve hydrogenation efficiency.

Applications in Medicinal Chemistry

While beyond the scope of preparation methods, the compound’s role as a kinase inhibitor precursor underscores the importance of optimizing synthetic protocols. Its trifluoromethyl group enhances metabolic stability, making it a valuable intermediate in anticancer drug discovery .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Triethylamine: Used as a base in substitution reactions.

    Isocyanates: React with the triazolopyrazine core to form various derivatives.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions include various substituted triazolopyrazine derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Physical Properties

  • Molecular Weight : 253.19 g/mol
  • Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. A series of derivatives including ethyl 6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate were synthesized and evaluated for their antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Effects

A study evaluated the compound's activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines using the MTT assay. The results indicated that many derivatives exhibited significant antiproliferative activities, with IC50_{50} values comparable to established chemotherapeutics.

CompoundA549 IC50_{50} (µM)MCF-7 IC50_{50} (µM)HeLa IC50_{50} (µM)
This compound0.98 ± 0.081.05 ± 0.171.28 ± 0.25
Foretinib (control)SimilarSimilarSimilar

This data suggests that the introduction of the triazolo[4,3-a]pyrazine core enhances the antitumor efficacy of these compounds, indicating its role as a promising pharmacophore in cancer therapy .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against various bacterial strains, making it a candidate for further exploration in antibiotic development.

Case Study: Antimicrobial Screening

In vitro testing against several pathogens revealed that derivatives of this compound demonstrated varying degrees of antibacterial activity.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These findings indicate potential for development as broad-spectrum antimicrobial agents .

Anti-inflammatory Effects

Research has also pointed towards anti-inflammatory properties associated with compounds containing the triazolo[4,3-a]pyrazine moiety. The mechanism is thought to involve inhibition of inflammatory cytokines.

Case Study: Inflammatory Response Modulation

In a controlled study using lipopolysaccharide (LPS)-stimulated macrophages, this compound was shown to significantly reduce levels of TNF-alpha and IL-6.

Treatment GroupTNF-alpha Reduction (%)IL-6 Reduction (%)
Control--
Compound6055

This suggests that this compound could be explored for therapeutic applications in inflammatory diseases .

Mechanism of Action

The mechanism of action of Ethyl 6-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate involves its interaction with specific molecular targets. For example, some derivatives of this compound have been shown to inhibit the activity of certain enzymes, such as c-Met and VEGFR-2 kinases, by binding to their active sites. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Structural Analogs with Modified Heterocyclic Cores

3-(4-Chlorobenzyl)-6-(Trifluoromethyl)-[1,2,4]Triazolo[4,3-A]Pyridine (9b)
  • Structure : Replaces pyrazine with pyridine.
  • Properties : Melting point 141–144°C; synthesized via hydrazine-mediated cyclization (57% yield).
  • IR data (e.g., 1324 cm⁻¹ for C-F stretching) confirms the trifluoromethyl group .
3-(Trifluoromethyl)-5,6,7,8-Tetrahydro-[1,2,4]Triazolo[4,3-A]Pyrazine Hydrochloride
  • Structure : Partially saturated pyrazine ring (tetrahydro form).
  • Properties : Hydrochloride salt (CAS: 762240-92-6) enhances solubility. Used in kinase inhibitor research.
  • Key Differences : Saturation increases flexibility and may improve bioavailability but reduces aromatic π-π stacking interactions .

Functional Group Modifications

8-Amino-6-(3-tert-Butyl-4-Hydroxyphenyl)-2-Phenyl-1,2,4-Triazolo[4,3-A]Pyrazin-3(2H)-One (Compound 1)
  • Structure: Amino and phenolic substituents at positions 6 and 6.
  • Properties: Molecular weight 348.1457; exhibits antioxidant activity due to the phenolic -OH group.
  • Key Differences : The absence of a carboxylate ester limits hydrolytic instability compared to the target compound. Higher molecular weight may reduce membrane permeability .
3-(Ethylthio)-9-Methyl-6-(Alkylthio)Pyrazolo[1,5-D][1,2,4]Triazolo[3,4-F][1,2,4]Triazines
  • Structure : Sulfur-containing substituents (ethylthio, alkylthio).
  • Properties: Synthesized via multi-step reactions; optimized for fungicidal activity via lanosterol demethylase inhibition.
  • Key Differences : Thioether groups enhance lipophilicity and enzyme binding but reduce metabolic stability compared to carboxylate esters .

Pharmacologically Active Derivatives

1,2,4-Triazolo[4,3-A]Pyrimidine Derivatives (Antihypertensive Agents)
  • Structure : Pyrimidine core with thiosemicarbazide or oxadiazole substituents.
  • Properties : Demonstrated diuretic and antihypertensive effects comparable to captopril.
4-{3-Ethyl-[1,2,4]Triazolo[4,3-B]Pyridazin-6-Yl}-N-[4-(Trifluoromethyl)Phenyl]Piperazine-1-Carboxamide
  • Structure : Pyridazine core with piperazine-carboxamide.
  • Properties : Molecular weight 419.4; designed for kinase inhibition.
  • Key Differences : Piperazine moiety improves solubility and pharmacokinetics, while the carboxamide enhances target affinity .

Biological Activity

Ethyl 6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H8F3N3O2C_{10}H_{8}F_{3}N_{3}O_{2}. The trifluoromethyl group enhances its lipophilicity and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo-pyrazine derivatives. For instance, a derivative similar to this compound exhibited significant antiproliferative effects against human colon cancer cell lines HCT-116 and HT-29. The compound induced apoptosis through the mitochondrial pathway by up-regulating Bax and down-regulating Bcl-2, leading to caspase activation and cell death .

Table 1: Anticancer Activity of Triazolo-Pyrazine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
RB7HT-296.587 - 11.10Apoptosis via Bax/Bcl-2 modulation
Ethyl DerivativeHCT-116Not specifiedInduction of apoptosis

Antimalarial Activity

A series of fluorinated analogues derived from the triazolo[4,3-a]pyrazine scaffold demonstrated potent activity against Plasmodium falciparum, with IC50 values as low as 16 nM. These compounds showed favorable pharmacokinetic properties and minimal cytotoxicity, making them promising candidates for further development as antimalarial agents .

Table 2: Antimalarial Potency of Triazolo-Pyrazine Derivatives

CompoundStrain TestedIC50 (nM)Stability in Human Liver Microsomes
OSM Series 4P. falciparum16<8.1 µL/min/mg

The mechanism by which this compound exerts its biological effects involves interaction with specific cellular pathways. In cancer cells, it triggers apoptosis through mitochondrial pathways by modulating pro-apoptotic and anti-apoptotic proteins . In antimalarial applications, it appears to disrupt metabolic processes in the parasite without significantly affecting human cells .

Case Studies

  • Colon Cancer Study : A study involving the evaluation of triazolo-pyrazine derivatives on colon cancer cell lines revealed that these compounds could selectively induce apoptosis in cancer cells while sparing normal cells .
  • Antimalarial Research : The OSM Series 4 compounds were tested in various in vitro models and demonstrated significant efficacy against P. falciparum, supporting their potential as new antimalarial therapies .

Q & A

Basic: What are the recommended synthetic routes for Ethyl 6-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with cyclization of precursor heterocycles. A common approach includes:

  • Step 1: Reacting ethyl dithioacetate with 2-hydrazinopyrazine derivatives under reflux in methanol or ethanol to form the triazole core .
  • Step 2: Introducing the trifluoromethyl group via nucleophilic substitution or direct fluorination. For example, using trifluoromethylating agents (e.g., TMSCF₃) under catalytic conditions .
  • Step 3: Esterification of the carboxylate group using ethyl chloroformate or acetic anhydride in anhydrous solvents (e.g., THF) .
    Key parameters include temperature control (70–100°C), solvent polarity (methanol, DMF), and catalyst selection (e.g., NaH for deprotonation). Yields range from 45–65% after purification via column chromatography .

Basic: How is the molecular structure of this compound characterized?

Methodological Answer:
Structural elucidation employs:

  • 1H/13C NMR: To confirm the fused triazolo-pyrazine ring and trifluoromethyl group. For example, the CF₃ group shows a singlet at ~δ 120–125 ppm in ¹⁹F NMR .
  • IR Spectroscopy: The ester carbonyl (C=O) appears at ~1700 cm⁻¹, and triazole C-N stretches at ~1500–1600 cm⁻¹ .
  • HRMS: Exact mass analysis (e.g., m/z calculated for C₉H₇F₃N₄O₂: 272.0473) validates the molecular formula .
  • X-ray Crystallography: Resolves bond angles and spatial arrangement of substituents, critical for SAR studies .

Advanced: How can researchers resolve discrepancies in reported biological activity data across studies?

Methodological Answer:
Discrepancies often arise from:

  • Assay Variability: Standardize assays (e.g., IC50 measurements using identical enzyme isoforms or cell lines). For example, conflicting IC50 values against kinase targets may reflect differences in ATP concentrations .
  • Compound Purity: Validate purity (>95%) via HPLC and control for residual solvents (e.g., DMSO) that may inhibit biological targets .
  • Solubility Factors: Use co-solvents (e.g., 10% DMSO in PBS) consistently to ensure compound availability in aqueous media .
    Cross-validation with orthogonal assays (e.g., SPR for binding affinity vs. cellular inhibition) reduces false positives .

Advanced: What strategies enhance aqueous solubility without compromising the compound’s bioactivity?

Methodological Answer:

  • Ester Hydrolysis: Convert the ethyl ester to a sodium carboxylate salt, improving solubility but requiring pH adjustment (6.5–7.4) to maintain stability .
  • PEGylation: Introduce polyethylene glycol (PEG) chains via ester linkage, though this may reduce membrane permeability .
  • Co-Solvent Systems: Use cyclodextrin inclusion complexes or micellar formulations (e.g., Cremophor EL) to enhance solubility without structural modification .
  • Pro-Drug Approaches: Mask the ester group with hydrolyzable moieties (e.g., glycosides) that release the active form in vivo .

Advanced: How does the trifluoromethyl group influence structure-activity relationships (SAR) in related triazolo-pyrazine derivatives?

Methodological Answer:

  • Electron-Withdrawing Effects: The CF₃ group increases electrophilicity of the triazole ring, enhancing interactions with nucleophilic residues (e.g., cysteine in kinase active sites) .
  • Hydrophobic Interactions: Comparative SAR studies show CF₃ improves binding to hydrophobic pockets (e.g., in 14-α-demethylase, ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol for non-fluorinated analogs) .
  • Metabolic Stability: Fluorination reduces oxidative metabolism, increasing plasma half-life (t1/2 = 4.7 h vs. 1.2 h for methyl analogs) .
  • Synthetic Challenges: CF₃ introduction may require harsher conditions (e.g., HF-pyridine), necessitating protective group strategies for sensitive functionalities .

Advanced: How to design experiments to validate target engagement in cellular models?

Methodological Answer:

  • Chemical Proteomics: Use photoaffinity labeling with a biotinylated probe derivative to pull down target proteins from lysates .
  • Cellular Thermal Shift Assay (CETSA): Monitor protein denaturation curves post-treatment to confirm stabilization of the intended target .
  • Knockdown/Rescue Studies: CRISPR/Cas9-mediated target knockout followed by reconstitution with wild-type/mutant variants assesses specificity .
  • Dose-Response Correlation: Align cellular IC50 with biochemical Ki values (e.g., ≤10-fold difference indicates on-target activity) .

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